molecular formula C11H10ClN3 B2600067 N-Benzyl-4-chloropyrimidin-2-amine CAS No. 71406-63-8

N-Benzyl-4-chloropyrimidin-2-amine

Cat. No.: B2600067
CAS No.: 71406-63-8
M. Wt: 219.67
InChI Key: VDDPUCZEHQSAHW-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloropyrimidin-2-amine, also known by its chemical formula C₁₁H₉ClN₂, is a heterocyclic organic compound. It belongs to the class of pyrimidines and contains a benzyl group attached to the pyrimidine ring. The compound’s molecular weight is approximately 219.67 g/mol .


Physical and Chemical Properties Analysis

  • Melting Point : this compound exhibits a melting point range of 132-137°C .

Scientific Research Applications

Corrosion Inhibition

N-Benzyl-4-chloropyrimidin-2-amine derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors show good corrosion inhibition even at low concentrations, acting as mixed-type inhibitors. The adsorption of these compounds on the steel surface follows Langmuir's isotherm, indicating efficient inhibition characterized by a significant decrease in the free energy of adsorption. This suggests their potential application in protecting industrial metal components from corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis and Biological Activity

The compound has been utilized in the synthesis of novel derivatives with significant in vitro antibacterial and antifungal activities. For instance, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting its potential as a precursor for developing new antimicrobial agents (Ranganatha et al., 2018).

Docking Studies

This compound has also been a subject of docking studies to explore its potential binding with biological targets. A facile synthesis method was developed for derivatives of this compound, and subsequent docking studies suggested potential biological activities, providing a basis for further pharmaceutical development (Bommeraa, Merugu, & Eppakayala, 2019).

Antiangiogenic Potential

Studies on derivatives of 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine have explored their antiangiogenic potential. Docking studies revealed significant binding energy results compared to reference drugs, with one compound showing the lowest binding energy, suggesting powerful antiangiogenic capabilities. This research opens avenues for the development of new antiangiogenic agents in cancer therapy (Jafar & Hussein, 2021).

Antiproliferative Effects

Another application includes the development of novel benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, envisioned as potent bioisosteric analogues of an anticancer agent. Some of these derivatives showed inhibitory effects on human colorectal cancer cell lines, highlighting their potential in cancer treatment (Loidreau et al., 2020).

Future Directions

: Enamine: N-benzyl-2-chloropyrimidin-4-amine

Properties

IUPAC Name

N-benzyl-4-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-6-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPUCZEHQSAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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